Pentasodium bis(6-amino-4-hydroxy-3-((2-hydroxy-5-nitro-3-sulphophenyl)azo)naphthalene-2-sulphonato(4-))chromate(5-)
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Overview
Description
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxy, nitro, and sulfonato groups, as well as a chromate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves several steps, starting with the preparation of the azo compound. The process typically includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Chromate Complex Formation: The azo compound is reacted with a chromate salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity. The final product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the chromate core.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The sulfonato groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.
Scientific Research Applications
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Widely used as a dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves its interaction with various molecular targets. The chromate core can interact with metal ions, forming stable complexes. The azo groups can undergo redox reactions, leading to changes in the compound’s color properties. The sulfonato groups enhance the compound’s solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-)
- Reactive Black 8
Uniqueness
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is unique due to its specific combination of functional groups and its chromate core. This combination imparts distinct color properties and chemical reactivity, making it highly valuable in various industrial and research applications.
Properties
CAS No. |
72765-46-9 |
---|---|
Molecular Formula |
C32H24CrN8Na5O20S4+5 |
Molecular Weight |
1135.8 g/mol |
IUPAC Name |
pentasodium;6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;chromium |
InChI |
InChI=1S/2C16H12N4O10S2.Cr.5Na/c2*17-8-2-1-7-3-12(31(25,26)27)14(15(21)10(7)4-8)19-18-11-5-9(20(23)24)6-13(16(11)22)32(28,29)30;;;;;;/h2*1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);;;;;;/q;;;5*+1 |
InChI Key |
XFWWGQCQHJOEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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